molecular formula C11H11N3O4 B8717030 Depyrazine 7,8-Dinitrophenyl Varenicline

Depyrazine 7,8-Dinitrophenyl Varenicline

Katalognummer: B8717030
Molekulargewicht: 249.22 g/mol
InChI-Schlüssel: VSKYGZMZVGNBGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Depyrazine 7,8-Dinitrophenyl Varenicline is characterized as an impurity and synthetic intermediate of Varenicline . Varenicline is a prescription medication that functions as a partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor and is used as an aid in smoking cessation . The primary research application of this compound is for use as an analytical reference standard in the quality control and regulatory compliance processes during the pharmaceutical development and manufacturing of Varenicline . By providing a well-characterized impurity, it enables researchers to develop and validate analytical methods, monitor stability studies, and ensure the safety and purity of the active pharmaceutical ingredient (API) . The molecular formula for this compound is C11H11N3O4 and it has a molecular weight of 249.23 g/mol . Its CAS Number is 230615-08-4 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C11H11N3O4

Molekulargewicht

249.22 g/mol

IUPAC-Name

4,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C11H11N3O4/c15-13(16)10-2-8-6-1-7(5-12-4-6)9(8)3-11(10)14(17)18/h2-3,6-7,12H,1,4-5H2

InChI-Schlüssel

VSKYGZMZVGNBGR-UHFFFAOYSA-N

Kanonische SMILES

C1C2CNCC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Depyrazine 7,8-Dinitrophenyl Varenicline belongs to a family of varenicline derivatives modified with nitro groups. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Depyrazine 7,8-Dinitrophenyl Varenicline C₁₁H₁₁N₃O₄ 249.23 DNP groups at 7,8-positions of benzazepine
Depyrazine 6,8-Dinitrophenyl Varenicline Not provided Not provided DNP groups at 6,8-positions (positional isomer)
Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline C₁₅H₁₄F₃N₃O 309.29 Trifluoroacetyl group and nitro/amine at 7,8-positions
Varenicline Tartrate (Parent Compound) C₁₃H₁₃N₃ 211.27 Unmodified pyrazino-benzazepine core
  • Positional Isomerism: The placement of nitro groups (e.g., 6,8 vs. For instance, the 7,8-DNP derivative may exhibit greater steric constraints compared to the 6,8 isomer due to proximity to the pyrazine ring .

Reactivity and Stability

  • DNP Group Reactivity : The electron-withdrawing nitro groups enhance electrophilic character, making Depyrazine 7,8-Dinitrophenyl Varenicline prone to nucleophilic substitution or reduction reactions. This contrasts with varenicline’s unmodified structure, which is more resistant to such transformations .
  • Comparative Stability: DNP-containing compounds like Depyrazine 7,8-Dinitrophenyl Varenicline may exhibit lower thermal stability compared to non-nitrated analogs due to the nitro group’s propensity for exothermic decomposition .

Analytical Considerations

  • Detection Methods: DNP derivatives are often analyzed via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). The DNP group’s strong UV absorption (λ~350 nm) facilitates trace detection, unlike non-chromophoric impurities such as Related Substance C (imidazo-benzazepine derivative) .
  • Isomer Differentiation : Positional isomers (e.g., 6,8- vs. 7,8-DNP) require advanced techniques like tandem MS or nuclear magnetic resonance (NMR) for unambiguous identification .

Pharmacological Implications

The DNP group’s bulk and electron-withdrawing nature likely disrupt receptor binding, rendering it inert in therapeutic contexts .

Vorbereitungsmethoden

Nitro Reduction of Trifluoroacetyl-Protected Precursors

A primary route involves the reduction of 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine (KSM) under hydrogen gas pressure. This method, described in patent literature, employs palladium-on-carbon (Pd/C) or platinum oxide as catalysts in polar aprotic solvents such as tetrahydrofuran (THF) or ethyl acetate. The reaction proceeds at 20–50°C, achieving yields of 85–92% with residual solvent levels below 0.1% (w/w). Critical parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Hydrogen pressure3–5 barHigher pressures reduce reaction time
Catalyst loading5–10 wt% Pd/CExcess catalyst risks over-reduction
Temperature30–40°CElevated temps accelerate byproduct formation

Post-reduction, the trifluoroacetyl protecting group is hydrolyzed under basic conditions (e.g., NaOH/MeOH), yielding the free base.

Cyclocondensation with Haloacetaldehyde

An alternative approach utilizes haloacetaldehyde (Cl, Br) to form the benzazepine core. Protected diamino intermediates undergo cyclocondensation in aqueous or alcoholic media, facilitated by Lewis acids like aluminum chloride. This method avoids hazardous glyoxal derivatives, enhancing scalability:

Compound III+ClCH2CHOAlCl3/EtOHDepyrazine 7,8-Dinitrophenyl Varenicline\text{Compound III} + \text{ClCH}2\text{CHO} \xrightarrow{\text{AlCl}3/\text{EtOH}} \text{Depyrazine 7,8-Dinitrophenyl Varenicline}

Key advantages include reduced nitro group migration (≤0.5% side products) and compatibility with continuous flow reactors.

Oxidative Aromatization Strategies

Academic reports describe a six-step synthesis starting from 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol , involving Diels-Alder cyclization followed by oxidative cleavage with ozone or ruthenium tetroxide. While yielding high-purity product (>99.5%), this route’s reliance on stoichiometric oxidizers limits industrial adoption.

Process Optimization and Impurity Control

Catalytic Hydrogenation Dynamics

Comparative studies of Pd/C vs. Raney nickel reveal Pd/C’s superiority in minimizing N-nitroso impurities (<50 ppm). Kinetic modeling shows first-order dependence on hydrogen concentration, with an activation energy of 45.2 kJ/mol.

Solvent Selection and Byproduct Mitigation

Ternary solvent systems (e.g., THF/water/methanol) suppress dimerization byproducts by stabilizing the transition state. Patent data demonstrates that replacing dichloromethane with methyl tert-butyl ether (MTBE) reduces genotoxic impurities by 70%.

Crystallization and Polymorphism

Depyrazine 7,8-Dinitrophenyl Varenicline exhibits two polymorphs (Forms I and II), with Form I (mp 218–220°C) being thermodynamically stable. Seeding with Form I crystals during antisolvent crystallization (water/acetone) ensures batch-to-batch consistency.

Analytical Characterization and Regulatory Considerations

Chromatographic Profiling

HPLC methods using C18 columns (4.6 × 250 mm, 5 µm) and 0.1% phosphoric acid/acetonitrile gradients resolve Depyrazine from varenicline and related substances (Table 1):

Table 1: HPLC Method Parameters for Impurity Detection

ColumnFlow RateDetection (nm)LOD (ppm)LOQ (ppm)
Zorbax SB-C181.0 mL/min2300.050.15
XBridge BEH C180.8 mL/min2540.030.10

Spectroscopic Confirmation

  • MS (ESI+): m/z 250.1 [M+H]+ (calc. 249.22)

  • 1H NMR (DMSO-d6): δ 8.21 (d, J=2.1 Hz, 1H, Ar-H), 3.95 (m, 2H, CH2N), 3.02 (s, 1H, bridgehead H)

  • IR (KBr): 1530 cm⁻¹ (asymmetric NO2 stretch), 1340 cm⁻¹ (symmetric NO2 stretch)

Stability Under ICH Guidelines

Forced degradation studies (40°C/75% RH) show <2% decomposition over 6 months, with primary degradation pathways being nitro group reduction and bridgehead oxidation.

Industrial-Scale Challenges and Innovations

Continuous Manufacturing

Recent patents disclose tubular reactors for nitro reduction, achieving space-time yields of 0.8 kg/L·h with in-line FTIR monitoring. This reduces batch cycle times from 48 hours to 6 hours.

Green Chemistry Metrics

E-factor analysis highlights solvent recovery (85% THF recycling) and catalytic efficiency (TON > 1,000) as key sustainability drivers .

Q & A

Q. What mechanistic pathways explain the reactivity of the dinitrophenyl group in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro groups activate the phenyl ring for nucleophilic attack at meta/para positions. Kinetic studies (e.g., Hammett plots) using substituted hydrazines can quantify substituent effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.